

Independent Verification of GNE-431's Activity: A Comparative Guide for Researchers

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Compound of Interest

Compound Name:	GNE-431
CAS No.:	1433820-83-7
Cat. No.:	B607686

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the non-covalent Bruton's tyrosine kinase (BTK) inhibitor, **GNE-431**, with alternative compounds. The information is compiled from published, peer-reviewed studies to ensure independent verification of its activity.

GNE-431 is a potent and selective non-covalent inhibitor of BTK, demonstrating efficacy against both wild-type and clinically relevant mutant forms of the enzyme.^[1] This guide summarizes the quantitative data on its performance, details the experimental protocols used for its characterization, and provides visual representations of its mechanism of action within the BTK signaling pathway.

Comparative Analysis of Non-Covalent BTK Inhibitors

GNE-431 has been evaluated alongside other non-covalent BTK inhibitors, particularly for its ability to overcome resistance to covalent inhibitors like ibrutinib. The primary mechanism of resistance to covalent BTK inhibitors is a mutation at the Cysteine 481 residue (C481S) in the ATP-binding site, which prevents the formation of a covalent bond. Non-covalent inhibitors,

such as **GENE-431**, circumvent this by binding to BTK through other interactions, retaining their inhibitory activity against the C481S mutant.[1][2]

The following table summarizes the in vitro potency (IC50 values) of **GENE-431** and other notable non-covalent BTK inhibitors against wild-type BTK and the C481S mutant.

Compound	Wild-Type BTK IC50 (nM)	C481S Mutant BTK IC50 (nM)	Reference
GENE-431	3.2	2.5	[1]
Pirtobrutinib (LOXO-305)	0.5	0.5	[3]
Fenebrutinib (GDC-0853)	2.3	Not Reported in this source	[3]
Vecabrutinib (SNS-062)	Not Reported in this source	Not Reported in this source	[3]
MK-1026 (ARQ 531)	0.85	0.39	[3]
CGI-1746	1.9	Not Reported in this source	[4]
XMU-MP-3	Not Reported in this source	Not Reported in this source	[3][4]
CB1763 (AS-1763)	Not Reported in this source	Not Reported in this source	[3][4]

Experimental Protocols

The following is a detailed methodology for the key in vitro BTK enzyme inhibition assay used to determine the IC50 values of **GENE-431**, as described in the supplementary information of "Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations".[5]

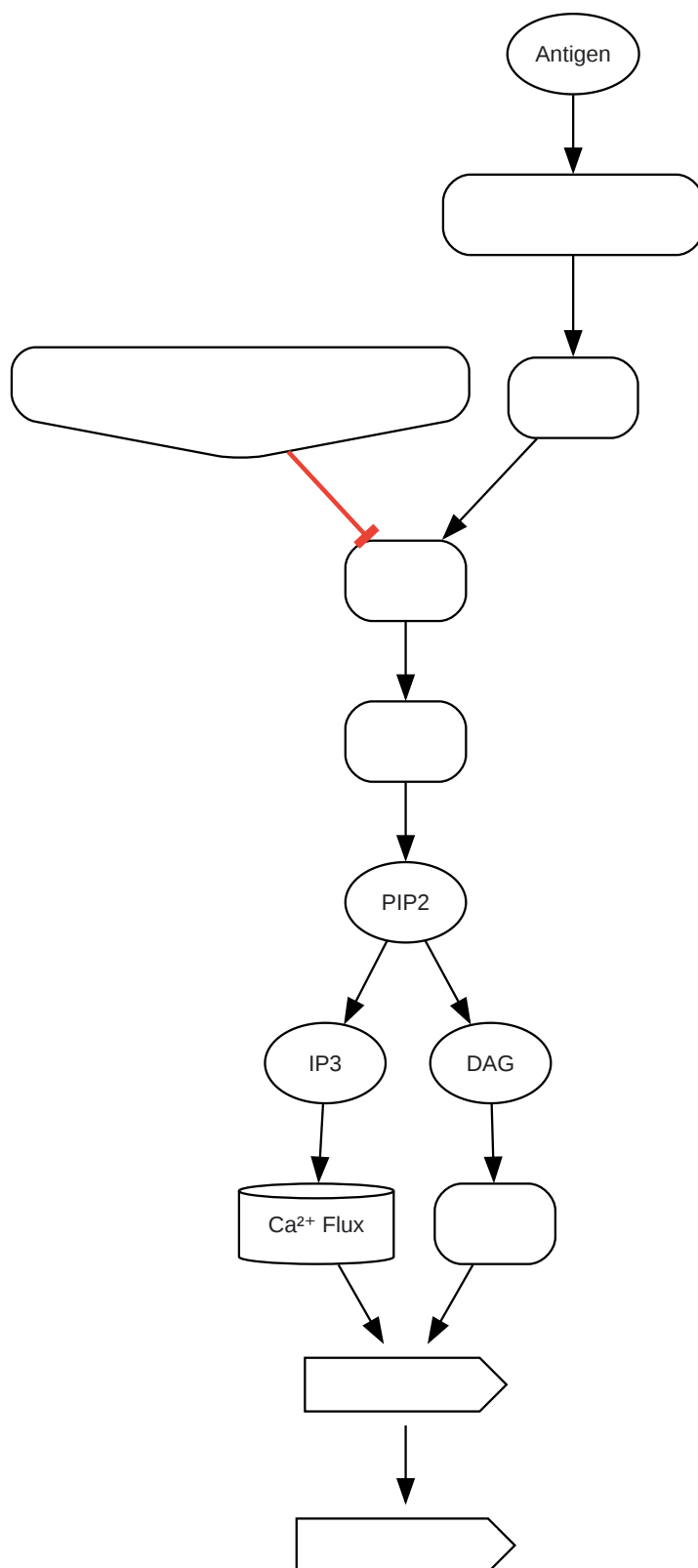
Biochemical BTK Enzyme Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of the inhibitor to the BTK kinase domain.

- Materials:
 - Recombinant human BTK (residues 383-659) with an N-terminal GST tag, expressed in Sf21 cells.
 - LanthaScreen™ Eu-anti-GST Antibody (Invitrogen, PV5594).
 - Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - LanthaScreen™ Kinase Tracer 199 (Invitrogen, PV5593).
 - **GNE-431** and other test compounds serially diluted in DMSO.
- Procedure:
 - A 10 µL reaction mixture was prepared in a 384-well plate containing 1X Kinase Buffer A, 5 nM BTK enzyme, 2 nM Eu-anti-GST antibody, and 5 nM Kinase Tracer 199.
 - Test compounds were added to the wells at varying concentrations.
 - The plate was incubated for 1 hour at room temperature.
 - The fluorescence resonance energy transfer (FRET) signal was measured on a plate reader (e.g., PHERAstar) with an excitation wavelength of 340 nm and emission wavelengths of 495 nm and 520 nm.
 - The IC₅₀ values were calculated from the resulting dose-response curves using a four-parameter fit model.

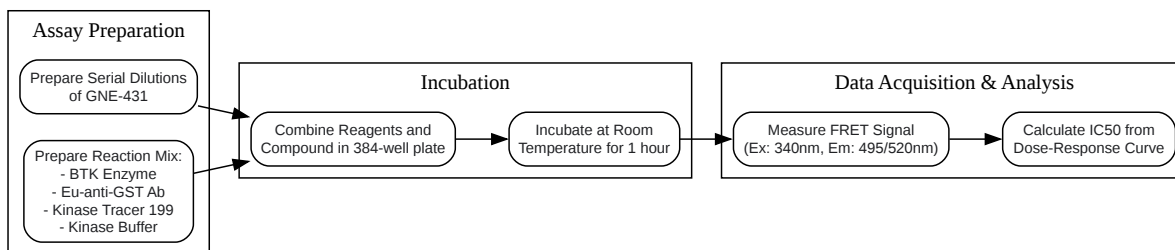
Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.



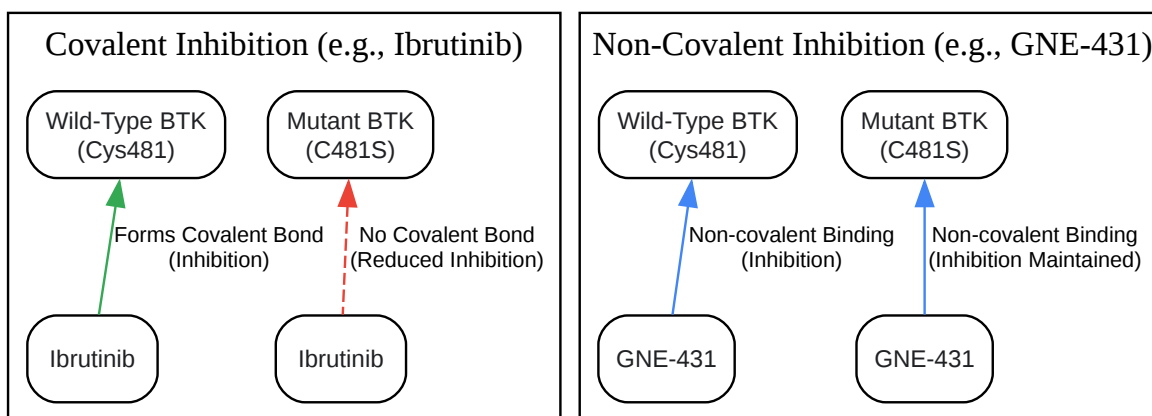
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Caption: BTK Signaling Pathway and Inhibition by **GNE-431**.



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Caption: Workflow for BTK Kinase Inhibition Assay.



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Caption: Covalent vs. Non-Covalent BTK Inhibition.

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